molecular formula C14H13N3O2S B2523813 (E)-6-(styrylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448140-59-7

(E)-6-(styrylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No. B2523813
CAS RN: 1448140-59-7
M. Wt: 287.34
InChI Key: XOZVOVUWMABYJT-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Pyrimidines can be synthesized through various methods. For instance, one method involves the cyclization of ketones with nitriles under Cu-catalysis in the presence of a base . Another method involves the reaction of α-methyl or α methylene ketones with formamide in the presence of palladium (II) acetate and triphenylphosphine .


Molecular Structure Analysis

The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . Computational spectroscopic analytical items (IR, NMR and UV–Vis) can be calculated using popular DFT methods and the predicted results can be compared with the reported experimental ones .


Chemical Reactions Analysis

Pyrimidines exhibit diverse chemical reactivity. For instance, they can undergo reactions with alkynes under Sonogashira conditions . They can also react with (hetero)aroyl chlorides and terminal alkynes under Sonogashira coupling conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines can be influenced by various factors such as the presence of substituent groups on the pyrimidine ring . Increasing the number of electron-donating groups on the pyrimidine ring will enhance the peptide bond, and will elevate the temperature of thermal decomposition .

Mechanism of Action

The mechanism of action of pyrimidines in biological systems is diverse. For instance, some pyrimidines act as inhibitors of protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Safety and Hazards

The safety and hazards associated with pyrimidines can vary depending on their specific structures and applications. For instance, some pyrimidines have been developed as antitumor agents and have been evaluated for their selectivity against cancer cells .

Future Directions

The development of pyrimidines as potential therapeutic agents continues to be a promising area of research. For instance, pyrimidines have been developed as potent anticancer agents, and future research could focus on designing new selective, effective, and safe anticancer agents .

properties

IUPAC Name

6-[(E)-2-phenylethenyl]sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c18-20(19,7-6-12-4-2-1-3-5-12)17-9-13-8-15-11-16-14(13)10-17/h1-8,11H,9-10H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZVOVUWMABYJT-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CN=CN=C2CN1S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-6-(styrylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

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